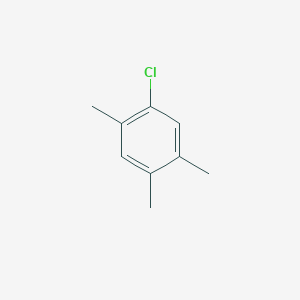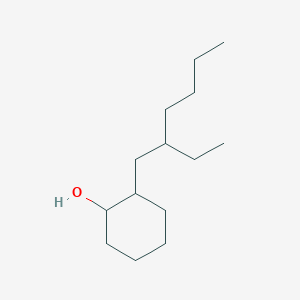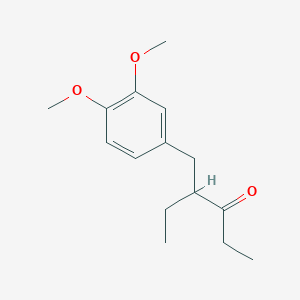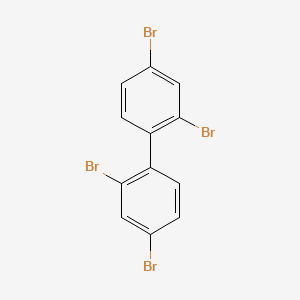
1,2-Dibromo-1-chloropropane
概要
説明
1,2-Dibromo-1-chloropropane is an organic compound with the molecular formula C3H5Br2Cl. It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in agriculture. It has a pungent odor at high concentrations and is recognized for its significant health hazards, including carcinogenicity.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-chloropropane can be synthesized through the addition of bromine and chlorine to propylene. The reaction typically involves the following steps:
Addition of Bromine: Propylene reacts with bromine to form 1,2-dibromopropane.
Chlorination: The 1,2-dibromopropane is then chlorinated to produce this compound.
The reaction conditions generally include:
Temperature: The reactions are carried out at room temperature or slightly elevated temperatures.
Pressure: Atmospheric pressure is usually sufficient.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Propylene, bromine, and chlorine.
Reaction Vessels: Large-scale reactors designed to handle the exothermic nature of halogen addition reactions.
Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,2-Dibromo-1-chloropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: It can be reduced to form less halogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted propanes depending on the nucleophile used.
Elimination: Major products are alkenes such as propene.
Reduction: Products include less halogenated propanes or propane itself.
科学的研究の応用
1,2-Dibromo-1-chloropropane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: Studied for its effects on biological systems, including its mutagenic and carcinogenic properties.
Medicine: Research on its potential impacts on human health, particularly in occupational settings.
Industry: Utilized in the production of other chemicals and as a soil fumigant in agriculture .
作用機序
The mechanism of action of 1,2-dibromo-1-chloropropane involves its interaction with cellular components:
類似化合物との比較
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.
1,2-Dibromo-3-chloropropane: Another halogenated propane with similar properties.
1,2-Dibromopropane: Lacks the chlorine atom but has similar bromine content
Uniqueness
1,2-Dibromo-1-chloropropane is unique due to its combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological effects. Its use as a nematicide and soil fumigant also sets it apart from other similar compounds .
特性
IUPAC Name |
1,2-dibromo-1-chloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2Cl/c1-2(4)3(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWACZKSYLJCQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954314 | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32595-09-8 | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32595-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032595098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-1-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-1-chloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)
![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)








